molecular formula C17H23N3O2S2 B11488850 N-[3-(1-adamantylthio)-1,2,4-thiadiazol-5-yl]tetrahydrofuran-2-carboxamide

N-[3-(1-adamantylthio)-1,2,4-thiadiazol-5-yl]tetrahydrofuran-2-carboxamide

Cat. No.: B11488850
M. Wt: 365.5 g/mol
InChI Key: MSOHLKKUKYHUQI-UHFFFAOYSA-N
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Description

N-[3-(ADAMANTAN-1-YLSULFANYL)-1,2,4-THIADIAZOL-5-YL]OXOLANE-2-CARBOXAMIDE is a complex organic compound that features an adamantane moiety, a thiadiazole ring, and an oxolane carboxamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(ADAMANTAN-1-YLSULFANYL)-1,2,4-THIADIAZOL-5-YL]OXOLANE-2-CARBOXAMIDE typically involves multiple steps, starting with the preparation of the adamantane derivative. One common method involves the reaction of adamantanecarboxylic acid with thiadiazole derivatives under specific conditions to form the desired compound . The reaction conditions often include the use of solvents like acetonitrile and catalysts to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and microwave-assisted synthesis can be employed to enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

N-[3-(ADAMANTAN-1-YLSULFANYL)-1,2,4-THIADIAZOL-5-YL]OXOLANE-2-CARBOXAMIDE undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include acetonitrile, iodine, hydrogen peroxide, and sodium borohydride. Reaction conditions typically involve controlled temperatures and the use of catalysts to ensure the desired transformation .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule .

Scientific Research Applications

N-[3-(ADAMANTAN-1-YLSULFANYL)-1,2,4-THIADIAZOL-5-YL]OXOLANE-2-CARBOXAMIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[3-(ADAMANTAN-1-YLSULFANYL)-1,2,4-THIADIAZOL-5-YL]OXOLANE-2-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The adamantane moiety is known for its ability to interact with biological membranes, potentially disrupting viral replication or bacterial cell walls. The thiadiazole ring may interact with enzymes or receptors, modulating their activity and leading to therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[3-(ADAMANTAN-1-YLSULFANYL)-1,2,4-THIADIAZOL-5-YL]OXOLANE-2-CARBOXAMIDE is unique due to its combination of an adamantane moiety, a thiadiazole ring, and an oxolane carboxamide group. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds .

Properties

Molecular Formula

C17H23N3O2S2

Molecular Weight

365.5 g/mol

IUPAC Name

N-[3-(1-adamantylsulfanyl)-1,2,4-thiadiazol-5-yl]oxolane-2-carboxamide

InChI

InChI=1S/C17H23N3O2S2/c21-14(13-2-1-3-22-13)18-15-19-16(20-24-15)23-17-7-10-4-11(8-17)6-12(5-10)9-17/h10-13H,1-9H2,(H,18,19,20,21)

InChI Key

MSOHLKKUKYHUQI-UHFFFAOYSA-N

Canonical SMILES

C1CC(OC1)C(=O)NC2=NC(=NS2)SC34CC5CC(C3)CC(C5)C4

Origin of Product

United States

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